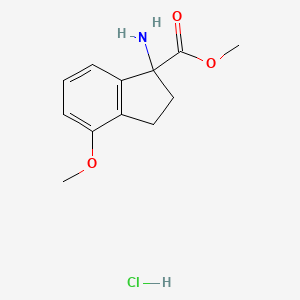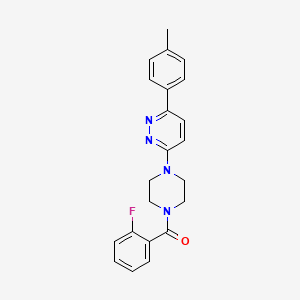
methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its indene core, which is a fused two-ring system consisting of a benzene ring and a cyclopentene ring. The presence of amino, methoxy, and carboxylate groups on the indene structure makes it a versatile molecule for further chemical modifications and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor, such as an amino-substituted indene derivative, followed by methylation and hydrochloride formation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the functional groups present on the indene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted indene derivatives, and addition products. These products can be further modified or used in various applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological potential of indole derivatives, including this compound, has been explored for various applications. It has shown promise in antiviral, anti-inflammatory, anticancer, and antimicrobial activities.
Medicine: In medicine, this compound may be used as a precursor for the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism by which methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amino and methoxy groups on the indene core can form hydrogen bonds and other interactions with biological molecules, leading to its biological activity. The specific pathways and targets depend on the context in which the compound is used, such as in drug development or as an intermediate in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride: This compound is structurally similar but differs in the position of the amino group.
Methyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate hydrochloride: This compound has a similar structure but lacks the methoxy group.
Uniqueness: Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is unique due to the presence of both the amino and methoxy groups on the indene core, which provides it with distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
methyl 1-amino-4-methoxy-2,3-dihydroindene-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-15-10-5-3-4-9-8(10)6-7-12(9,13)11(14)16-2;/h3-5H,6-7,13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQJRTKPUCEIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC2(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[(2Z,10Z)-14-(4-chlorobenzamido)-3,11-diphenyl-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),2,4(9),5,7,10,13,15-octaen-6-yl]benzamide](/img/structure/B2737073.png)

![1-(Pyridin-3-yl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2737075.png)
![4-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-3-nitrobenzenecarboxylic acid](/img/structure/B2737077.png)
![3-{5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyridine](/img/structure/B2737078.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide hydrochloride](/img/structure/B2737079.png)

![3-[(1,3-Benzoxazol-2-yl)amino]-1-(thiophen-2-yl)propan-1-ol](/img/structure/B2737081.png)

![2-{2-azaspiro[5.5]undec-8-en-2-yl}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2737087.png)

![N-(2-(furan-2-yl)-2-methoxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2737091.png)
